molecular formula C15H23NO2 B266974 3,3-dimethyl-N-(4-propoxyphenyl)butanamide

3,3-dimethyl-N-(4-propoxyphenyl)butanamide

Cat. No. B266974
M. Wt: 249.35 g/mol
InChI Key: NZVREVUPFULZTQ-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(4-propoxyphenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPPB and is a member of the amide class of compounds. DPPB is synthesized through a multistep process and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DPPB involves the selective inhibition of certain ion channels in the brain. Specifically, DPPB has been found to inhibit the activity of voltage-gated sodium channels and transient receptor potential channels. This inhibition leads to a decrease in the excitability of neurons, which may have therapeutic implications for neurological disorders.
Biochemical and Physiological Effects:
In addition to its potential applications in neuroscience, DPPB has also been found to have a range of biochemical and physiological effects. Studies have shown that DPPB can induce apoptosis, or programmed cell death, in certain cancer cell lines. DPPB has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DPPB in lab experiments is its selectivity for certain ion channels. This selectivity allows researchers to study the specific effects of inhibiting these channels without affecting other ion channels. However, one limitation of using DPPB is its relatively low potency compared to other ion channel inhibitors. This may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on DPPB. One area of interest is the development of more potent analogs of DPPB that may have greater therapeutic potential. Another area of interest is the study of the long-term effects of DPPB on the brain and other organs. Finally, researchers may also investigate the potential use of DPPB in combination with other drugs for the treatment of neurological and inflammatory disorders.
Conclusion:
In conclusion, 3,3-dimethyl-N-(4-propoxyphenyl)butanamide, or DPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPB is synthesized through a multistep process and has been found to exhibit a wide range of biochemical and physiological effects. Its selective inhibition of certain ion channels in the brain may lead to the development of new treatments for neurological disorders such as epilepsy and chronic pain. While DPPB has some limitations, it remains a promising compound for future research.

Synthesis Methods

The synthesis of DPPB involves a multistep process that begins with the preparation of 4-propoxybenzaldehyde. This compound is then reacted with 3,3-dimethylbutyraldehyde in the presence of a catalyst to form 3,3-dimethyl-N-(4-propoxyphenyl)butanal. This intermediate is then converted to DPPB through a reductive amination reaction using sodium triacetoxyborohydride as a reducing agent.

Scientific Research Applications

DPPB has been found to have a wide range of potential applications in scientific research. One of the most promising applications of DPPB is in the field of neuroscience. Studies have shown that DPPB can selectively inhibit the activity of certain ion channels in the brain, which may lead to the development of new treatments for neurological disorders such as epilepsy and chronic pain.

properties

Product Name

3,3-dimethyl-N-(4-propoxyphenyl)butanamide

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

3,3-dimethyl-N-(4-propoxyphenyl)butanamide

InChI

InChI=1S/C15H23NO2/c1-5-10-18-13-8-6-12(7-9-13)16-14(17)11-15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17)

InChI Key

NZVREVUPFULZTQ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC(C)(C)C

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC(C)(C)C

Origin of Product

United States

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